Cas no 1029654-25-8 ((2-Chloro-4-phenylpyridin-3-yl)boronic acid)

(2-Chloro-4-phenylpyridin-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both chloro and phenyl substituents on the pyridine ring enhances its reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Its stability under typical reaction conditions and compatibility with diverse functional groups make it a reliable intermediate. The boronic acid moiety facilitates efficient coupling with aryl or vinyl halides, enabling the synthesis of biphenyl or styrenyl derivatives. Proper handling under inert conditions is recommended to preserve its reactivity.
(2-Chloro-4-phenylpyridin-3-yl)boronic acid structure
1029654-25-8 structure
Product Name:(2-Chloro-4-phenylpyridin-3-yl)boronic acid
CAS No:1029654-25-8
MF:C11H9BClNO2
MW:233.458661794662
MDL:MFCD07437892
CID:1035436
PubChem ID:2763124
Update Time:2025-06-12

(2-Chloro-4-phenylpyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-4-phenylpyridin-3-yl)boronic acid
    • 2-Chloro-4-phenylpyridine-3-boronic acid
    • (2-Chloro-4-phenylpyridin-3-yl)boronicacid
    • DTXSID70376749
    • AKOS015949797
    • DB-004477
    • 1029654-25-8
    • FD10153
    • MDL: MFCD07437892
    • Inchi: 1S/C11H9BClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7,15-16H
    • InChI Key: JWIZTZREZAQOTK-UHFFFAOYSA-N
    • SMILES: ClC1C(B(O)O)=C(C=CN=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 233.04100
  • Monoisotopic Mass: 233.0414864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • PSA: 53.35000
  • LogP: 1.08180

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Additional information on (2-Chloro-4-phenylpyridin-3-yl)boronic acid

Introduction to (2-Chloro-4-phenylpyridin-3-yl)boronic Acid (CAS No. 1029654-25-8)

(2-Chloro-4-phenylpyridin-3-yl)boronic acid, with the CAS number 1029654-25-8, is a significant compound in the field of pharmaceutical chemistry and materials science. This boronic acid derivative has garnered considerable attention due to its versatile applications in organic synthesis, medicinal chemistry, and the development of advanced materials. The unique structural features of this compound, particularly its chloro and phenyl substituents on the pyridine ring, contribute to its reactivity and utility in various chemical transformations.

The compound's molecular structure consists of a pyridine core substituted at the 2-position with a chloro group and at the 4-position with a phenyl group, while the 3-position is functionalized with a boronic acid moiety. This arrangement imparts distinct electronic and steric properties that make it an attractive building block for the synthesis of more complex molecules. Boronic acids are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for their potential applications in drug discovery and material science. The (2-Chloro-4-phenylpyridin-3-yl)boronic acid has been extensively studied for its ability to participate in cross-coupling reactions, which are pivotal for constructing biaryl systems found in many biologically active compounds. These reactions often lead to the formation of carbon-carbon bonds under mild conditions, making them highly desirable for industrial applications.

One of the most compelling aspects of this compound is its utility in the synthesis of pharmaceuticals. The pyridine scaffold is a common motif in many drugs, and modifications at specific positions can significantly alter biological activity. The presence of both chloro and phenyl groups provides opportunities for further functionalization, enabling chemists to tailor the compound for specific therapeutic targets. For instance, researchers have explored its use in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.

Moreover, the boronic acid functionality allows for the integration of this compound into materials with unique properties. For example, it has been employed in the creation of organic electronic materials, where its ability to form stable metal complexes enhances device performance. The (2-Chloro-4-phenylpyridin-3-yl)boronic acid derivative has also shown promise in the development of luminescent materials and sensors, leveraging its photophysical properties.

Recent advancements in computational chemistry have further highlighted the importance of this compound. Molecular modeling studies have revealed that the chloro and phenyl groups influence the electronic distribution around the boronic acid moiety, affecting its reactivity in cross-coupling reactions. These insights have enabled researchers to optimize reaction conditions and improve yields, underscoring the value of computational tools in modern drug discovery.

The synthesis of (2-Chloro-4-phenylpyridin-3-yl)boronic acid typically involves multi-step procedures that require careful control over reaction conditions. Common synthetic routes include halogenation of pyridine derivatives followed by lithiation and subsequent borylation. Advances in synthetic methodologies have led to more efficient protocols, reducing waste and improving scalability.

In conclusion, (2-Chloro-4-phenylpyridin-3-yl)boronic acid (CAS No. 1029654-25-8) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for organic synthesis, particularly in cross-coupling reactions that are fundamental to drug development. As research continues to uncover new applications for this derivative, its importance is likely to grow further, solidifying its place as a key player in modern chemical innovation.

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